molecular formula C25H46O5 B14505092 Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate CAS No. 63473-58-5

Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate

Cat. No.: B14505092
CAS No.: 63473-58-5
M. Wt: 426.6 g/mol
InChI Key: VUJLKCUJJOIIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a dimethyl ester group, a methyl ketone, and a long pentadecyl chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate typically involves esterification reactions. One common method is the reaction of 5-methyl-3-oxo-2-pentadecylheptanedioic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate undergoes several types of chemical reactions, including:

    Oxidation: The methyl ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-methyl-3-oxo-2-pentadecylheptanedioic acid.

    Reduction: 5-methyl-3-hydroxy-2-pentadecylheptanedioate.

    Substitution: Various alkylated derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors, modulating various biological processes. The long pentadecyl chain allows for membrane interactions, influencing cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-methyl-3-oxo-2-tetradecylheptanedioate
  • Dimethyl 5-methyl-3-oxo-2-hexadecylheptanedioate
  • Dimethyl 5-methyl-3-oxo-2-octadecylheptanedioate

Uniqueness

Dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate is unique due to its specific chain length and the presence of both ester and ketone functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

63473-58-5

Molecular Formula

C25H46O5

Molecular Weight

426.6 g/mol

IUPAC Name

dimethyl 5-methyl-3-oxo-2-pentadecylheptanedioate

InChI

InChI=1S/C25H46O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25(28)30-4)23(26)19-21(2)20-24(27)29-3/h21-22H,5-20H2,1-4H3

InChI Key

VUJLKCUJJOIIFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C(=O)CC(C)CC(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.